
Phosphocreatine (dipotassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It serves as a rapidly mobilizable reserve of high-energy phosphates in skeletal muscle, myocardium, and the brain to recycle adenosine triphosphate, the energy currency of the cell . This compound plays a crucial role in energy storage and transfer within cells, particularly during periods of high energy demand.
準備方法
Synthetic Routes and Reaction Conditions: Phosphocreatine (dipotassium) can be synthesized through the phosphorylation of creatine. The reaction involves creatine and a phosphate donor, typically adenosine triphosphate, in the presence of creatine kinase. The reaction conditions include a buffered aqueous solution at physiological pH and temperature .
Industrial Production Methods: Industrial production of phosphocreatine (dipotassium) involves the large-scale enzymatic phosphorylation of creatine. The process is optimized for high yield and purity, often involving continuous flow reactors and immobilized enzyme systems to facilitate the reaction .
化学反応の分析
Types of Reactions: Phosphocreatine (dipotassium) primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate and creatine .
Common Reagents and Conditions:
Phosphorylation: Creatine kinase, adenosine triphosphate, buffered aqueous solution.
Dephosphorylation: Creatine kinase, adenosine diphosphate, buffered aqueous solution.
Major Products Formed:
Phosphorylation: Phosphocreatine (dipotassium) and adenosine diphosphate.
Dephosphorylation: Creatine and adenosine triphosphate.
科学的研究の応用
Phosphocreatine (dipotassium) has a wide range of applications in scientific research:
作用機序
Phosphocreatine (dipotassium) exerts its effects by acting as a rapidly mobilizable reserve of high-energy phosphates. It regenerates adenosine triphosphate from adenosine diphosphate by transferring its high-energy phosphate group. This process is catalyzed by the enzyme creatine kinase and is crucial for maintaining energy homeostasis in tissues with high and fluctuating energy demands, such as muscles and the brain .
類似化合物との比較
Adenosine Triphosphate: The primary energy currency of the cell, directly involved in energy transfer reactions.
Adenosine Diphosphate: The product of adenosine triphosphate dephosphorylation, which can be rephosphorylated by phosphocreatine.
Uniqueness: Phosphocreatine (dipotassium) is unique in its ability to rapidly regenerate adenosine triphosphate from adenosine diphosphate, providing a quick and efficient means of energy replenishment during periods of high energy demand. This property makes it particularly valuable in tissues with high energy turnover, such as skeletal muscle and the brain .
特性
分子式 |
C4H8K2N3O5P |
|---|---|
分子量 |
287.29 g/mol |
IUPAC名 |
dipotassium;2-[methyl-[(E)-N'-phosphonatocarbamimidoyl]amino]acetic acid |
InChI |
InChI=1S/C4H10N3O5P.2K/c1-7(2-3(8)9)4(5)6-13(10,11)12;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;/q;2*+1/p-2 |
InChIキー |
SQOKPBMWFCQTDM-UHFFFAOYSA-L |
異性体SMILES |
CN(CC(=O)O)/C(=N/P(=O)([O-])[O-])/N.[K+].[K+] |
正規SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


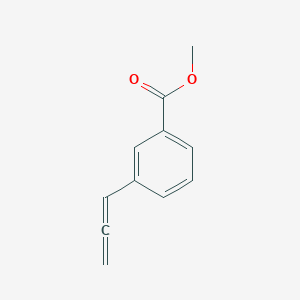
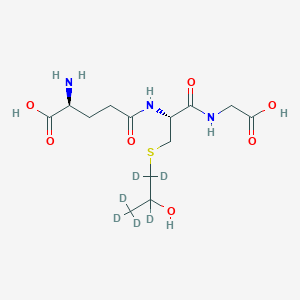
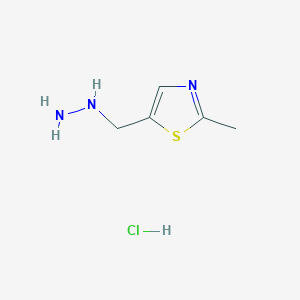
![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
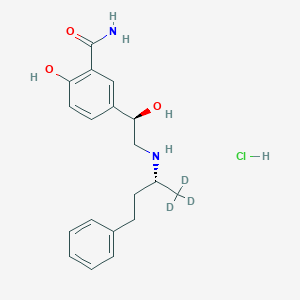
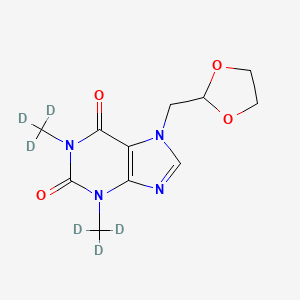
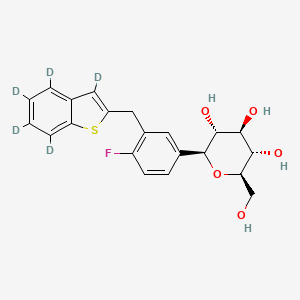
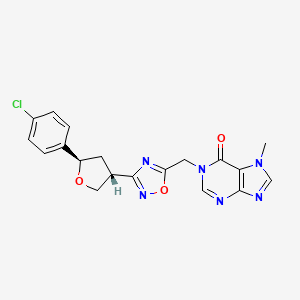
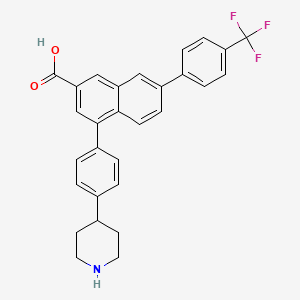
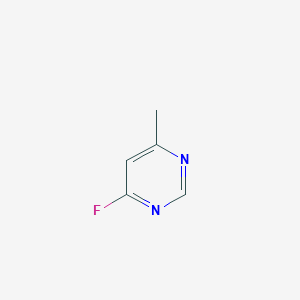
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)

![methyl (4aR,7S)-7-acetyloxy-4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12431169.png)
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
